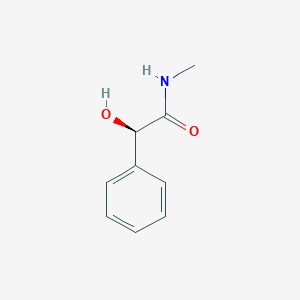
(R)-2-Hydroxy-N-methyl-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Hydroxy-N-methyl-2-phenylacetamide is a chiral compound with significant importance in various fields of science and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-N-methyl-2-phenylacetamide typically involves the reaction of N-methyl-2-phenylacetamide with a suitable oxidizing agent to introduce the hydroxyl group at the alpha position. Common reagents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of ®-2-Hydroxy-N-methyl-2-phenylacetamide often employs catalytic methods to enhance yield and selectivity. Catalysts such as transition metal complexes can be used to facilitate the oxidation process, ensuring efficient production on a larger scale.
Types of Reactions:
Oxidation: ®-2-Hydroxy-N-methyl-2-phenylacetamide can undergo further oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ®-2-Hydroxy-N-methyl-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a building block for more complex molecules with biological activity.
Medicine: The compound’s derivatives are explored for their therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, ®-2-Hydroxy-N-methyl-2-phenylacetamide is utilized in the production of specialty chemicals and as a precursor for materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-2-Hydroxy-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways, making the compound valuable in drug design and development.
Vergleich Mit ähnlichen Verbindungen
(S)-2-Hydroxy-N-methyl-2-phenylacetamide: The enantiomer of the compound, which may exhibit different biological activities.
N-methyl-2-phenylacetamide: Lacks the hydroxyl group, resulting in different chemical and biological properties.
2-Hydroxy-2-phenylacetamide: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: ®-2-Hydroxy-N-methyl-2-phenylacetamide stands out due to its chiral nature and the presence of both hydroxyl and methyl groups, which confer unique reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m1/s1 |
InChI-Schlüssel |
MXAUJGXTIIVWRS-MRVPVSSYSA-N |
Isomerische SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)O |
Kanonische SMILES |
CNC(=O)C(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
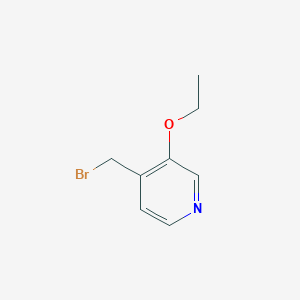
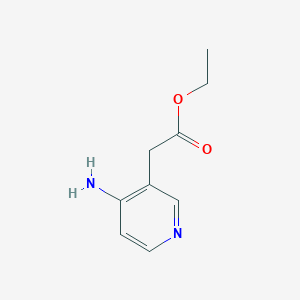
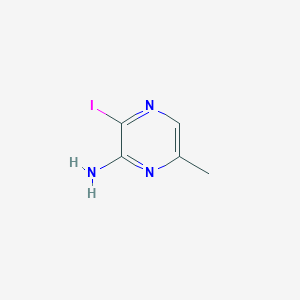

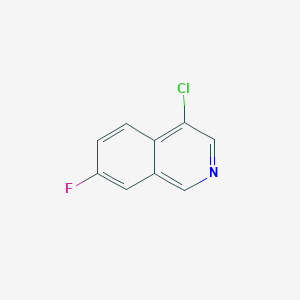
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)
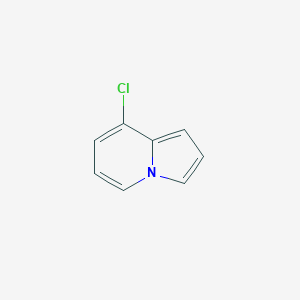
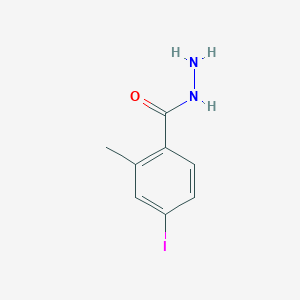

![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
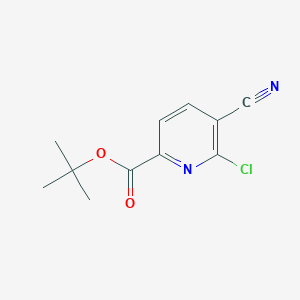
![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)
